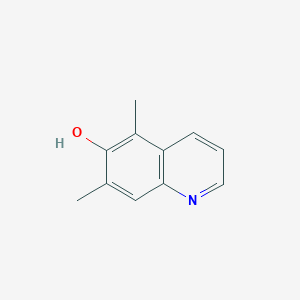

5,7-Dimethylquinolin-6-ol

説明

5,7-Dimethylquinolin-6-ol is a heterocyclic compound belonging to the quinoline family. It is characterized by a quinoline core structure with methyl groups at the 5th and 7th positions and a hydroxyl group at the 6th position. This compound is a yellow crystalline solid that is soluble in organic solvents and has garnered attention due to its potential biological activity and therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 5,7-Dimethylquinolin-6-ol, can be achieved through various methods. Some common synthetic routes include:

Microwave-Assisted Synthesis: This method involves the use of microwave irradiation to accelerate chemical reactions, often resulting in higher yields and shorter reaction times.

One-Pot Reactions: These reactions involve combining all reactants in a single reaction vessel, which simplifies the process and reduces the need for purification steps.

Catalytic Methods: The use of recyclable catalysts, such as clay or ionic liquids, can promote the synthesis of quinoline derivatives under milder conditions.

Industrial Production Methods

Industrial production of quinoline derivatives often employs scalable methods such as:

Batch Reactors: These reactors allow for the controlled synthesis of quinoline derivatives in large quantities.

Continuous Flow Reactors: These reactors enable the continuous production of quinoline derivatives, improving efficiency and scalability.

化学反応の分析

Types of Reactions

5,7-Dimethylquinolin-6-ol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield quinoline-6,7-dione, while reduction may produce 5,7-dimethylquinoline.

科学的研究の応用

Medicinal Chemistry

5,7-Dimethylquinolin-6-ol has been explored for its potential therapeutic properties:

- Anticancer Activity : Compounds derived from quinoline structures have demonstrated selective antiproliferative effects against various cancer cell lines. Research indicates that modifications to the quinoline scaffold can enhance cytotoxicity while minimizing effects on normal cells. For example, derivatives have shown significant activity against breast cancer cells, with IC50 values in the low micromolar range .

- Antimicrobial Properties : Studies have reported that this compound exhibits antimicrobial activity against several pathogenic bacteria, including Staphylococcus aureus and Klebsiella pneumoniae. The compound's mechanism involves interference with bacterial cell wall synthesis and metabolic pathways .

Organic Synthesis

The compound serves as a versatile building block in the synthesis of more complex organic molecules:

- Synthesis of Heterocycles : It is employed in the creation of various heterocyclic compounds that are crucial in pharmaceuticals. For instance, it can be used to synthesize dihydroquinoline derivatives that possess diverse biological activities .

- Reagent in Organic Reactions : this compound participates in various organic reactions such as oxidation and reduction processes, allowing for the generation of functionalized derivatives that can be further utilized in synthetic pathways .

Material Science

In material science, derivatives of this compound have been investigated for their photophysical properties:

- Fluorescent Materials : Some studies have focused on the photophysical properties of quinoline derivatives for applications in organic light-emitting diodes (OLEDs). The introduction of electron-donating groups has been shown to enhance fluorescence efficiency, making these compounds suitable for optoelectronic applications .

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | Breast Cancer Cells | 1.2 | |

| Antibacterial | Staphylococcus aureus | 0.8 | |

| Antibacterial | Klebsiella pneumoniae | 1.0 |

Case Study 1: Anticancer Activity

In a study focusing on hydrazone derivatives of quinoline compounds, researchers identified that specific modifications to the this compound structure significantly increased its antiproliferative activity against multiple cancer cell lines. The study highlighted a derivative with an IC50 value of 0.9 µM against MCF-7 breast cancer cells, demonstrating its potential as a lead compound for anticancer drug development .

Case Study 2: Antimicrobial Evaluation

Another investigation evaluated the antimicrobial efficacy of quinoline derivatives against resistant strains of bacteria. The results indicated that certain modifications to the this compound structure enhanced its activity against Escherichia coli and Pseudomonas aeruginosa, suggesting a promising avenue for developing new antibiotics .

作用機序

The mechanism of action of 5,7-Dimethylquinolin-6-ol involves its interaction with molecular targets such as enzymes and receptors. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This mechanism underlies its antimicrobial and anticancer activities.

類似化合物との比較

Similar Compounds

Quinoline: The parent compound of 5,7-Dimethylquinolin-6-ol, known for its wide range of biological activities.

5,7-Dimethylquinoline: Similar to this compound but lacks the hydroxyl group at the 6th position.

6-Hydroxyquinoline: Similar to this compound but lacks the methyl groups at the 5th and 7th positions.

Uniqueness

This compound is unique due to the presence of both methyl groups and a hydroxyl group, which may contribute to its distinct biological activities and potential therapeutic applications.

生物活性

5,7-Dimethylquinolin-6-ol is a compound of significant interest due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline core with methyl groups at the 5th and 7th positions and a hydroxyl group at the 6th position. This unique structure is believed to contribute to its distinct biological activities compared to other quinoline derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For instance, studies have demonstrated its activity against pathogens such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Salmonella typhi | 10 |

Antiviral Activity

The compound has also been investigated for its antiviral potential. It demonstrates activity against several viruses by interfering with viral replication processes. The exact mechanism involves the inhibition of viral enzymes critical for replication.

Anticancer Activity

This compound has shown promise in cancer research. It is known to inhibit cell proliferation in various cancer cell lines through mechanisms that may involve the induction of apoptosis and inhibition of DNA synthesis.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Inhibition of DNA Gyrase : Similar to other quinoline derivatives, this compound inhibits bacterial DNA gyrase, leading to disruption in DNA replication.

- Topoisomerase Inhibition : It also affects topoisomerases involved in DNA unwinding during replication.

- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways, contributing to its anticancer effects.

Case Studies and Research Findings

Recent studies have further elucidated the biological activities of this compound:

- Antimicrobial Efficacy : A study highlighted its effectiveness against multi-drug resistant strains of bacteria, suggesting potential as an alternative therapeutic agent in treating infections caused by resistant pathogens .

- Anticancer Potential : A research article reported that treatment with this compound led to significant reductions in cell viability in several cancer cell lines, with IC50 values indicating potent activity .

- Mechanistic Insights : Investigations into its mechanism revealed that it disrupts cellular processes essential for pathogen survival and proliferation, making it a candidate for further development as an antimicrobial or anticancer agent .

Comparison with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Quinoline | Parent compound; broad biological activity | Antimicrobial |

| 5-Methylquinoline | Lacks hydroxyl group; less potent | Anticancer |

| 2-Hydroxyquinoline | Different substitution pattern; varied effects | Antifungal |

特性

IUPAC Name |

5,7-dimethylquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-6-10-9(4-3-5-12-10)8(2)11(7)13/h3-6,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRDWPWBNUKKAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=N2)C(=C1O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50155211 | |

| Record name | Phlegmariuine N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50155211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126552-19-0 | |

| Record name | Phlegmariuine N | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126552190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phlegmariuine N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50155211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。